![molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9](/img/structure/B8816794.png)
1-Methyl-[1,2,4]triazolo[4,3-a]quinoline
Overview
Description
1-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of 1-methyl-[1,2,4]triazolo[4,3-a]quinoline exhibit considerable anticonvulsant properties. A study synthesized a series of these derivatives and evaluated their efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results indicated that certain compounds showed enhanced anticonvulsant effects compared to their parent structures. Notably, one derivative demonstrated an effective dose (ED50) of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test, highlighting its potential for therapeutic use in epilepsy treatment .
Anticancer Properties
The anticancer potential of this compound has been explored through the synthesis of various derivatives designed to target cancer cell lines. A specific study synthesized new derivatives and assessed their activity against different cancer types. The findings revealed that some derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the triazoloquinoline structure can enhance its anticancer activity .
Sedative and Muscle Relaxant Effects
Another notable application of this compound is its sedative and muscle relaxant properties. Research has indicated that certain derivatives can act as tranquilizers and sedatives in mammals. For instance, a compound related to this compound was tested for its ability to counteract strychnine-induced muscle spasms in mice, demonstrating its potential as a muscle relaxant .
Synthesis and Development
The synthesis of this compound derivatives has been extensively documented. Various synthetic routes have been developed to create these compounds efficiently. For instance, methods such as dehydrogenative cyclization and oxidative N-N coupling have been employed to synthesize this class of compounds under different conditions (metal-free or catalyzed) to optimize yield and purity .
Case Study: Anticonvulsant Efficacy
- Objective : To evaluate the anticonvulsant properties of synthesized derivatives.
- Method : Conducted MES and scPTZ tests on various derivatives.
- Findings : Identified several compounds with significant anticonvulsant activity.
Case Study: Anticancer Activity
- Objective : To assess the cytotoxic effects of triazoloquinoline derivatives on cancer cell lines.
- Method : In vitro testing against multiple human cancer cell lines.
- Findings : Some derivatives showed promising results with high cytotoxicity rates.
Properties
CAS No. |
35359-22-9 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3 |
InChI Key |
VYRUZHMGBQXYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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